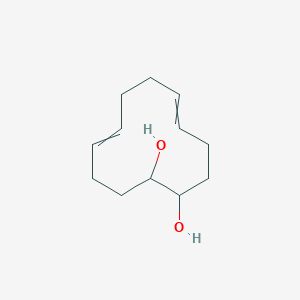

Cyclododeca-5,9-diene-1,2-diol

Description

Properties

IUPAC Name |

cyclododeca-5,9-diene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYILZSOXKSYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C(CCC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29118-70-5 | |

| Record name | (1R*,2S*,5Z*,9E)-5,9-cyclododecadiene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Cyclododeca-5,9-diene-1,2-diol typically involves multiple steps. One common method is the hydrolysis of appropriate stereoisomers of 1,2-epoxy-cyclododeca-5,9-diene . The reaction conditions for this process often require careful control of temperature and pH to ensure the desired stereochemistry is achieved . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available in large quantities for various applications .

Chemical Reactions Analysis

Cyclododeca-5,9-diene-1,2-diol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions . The major products formed from these reactions include epoxycyclododecane and cyclododecanol .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Cyclododeca-5,9-diene-1,2-diol serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation and reduction processes, leading to the formation of derivatives that are useful in further synthetic pathways.

Polymer Chemistry

This compound is utilized in the production of polymers and specialty chemicals. Its derivatives are significant in creating materials with specific properties for applications in coatings, adhesives, and plastics.

Biological Applications

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which is beneficial for preventing oxidative stress-related diseases.

- Antimicrobial Properties : It demonstrates inhibitory effects against various bacterial strains by disrupting cell membranes and interfering with metabolic processes.

- Cytotoxic Effects : Studies have found that this compound can induce apoptosis in cancer cells through caspase activation pathways, suggesting potential therapeutic applications in oncology.

Medicinal Chemistry

Precursor for Drug Development

The compound acts as a precursor in synthesizing pharmaceutical agents. Its ability to interact with biomolecules through hydrogen bonding makes it a valuable candidate for developing drugs targeting specific pathways.

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is involved in producing various specialty chemicals and materials. Its derivatives are essential for formulating products used in paints, coatings, and other industrial applications.

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant properties of this compound demonstrated its effectiveness in scavenging free radicals. This property was linked to its potential use in formulations aimed at mitigating oxidative stress-related conditions.

Case Study 2: Antimicrobial Efficacy

In antimicrobial assays against various bacterial strains such as E. coli and Staphylococcus aureus, this compound exhibited significant inhibitory effects. The mechanism was identified as membrane disruption coupled with interference in metabolic pathways.

Case Study 3: Cytotoxicity in Cancer Research

Research on cancer cell lines revealed that this compound could induce apoptosis effectively. The study highlighted its potential as a therapeutic agent targeting specific cancer types through caspase-mediated pathways.

Mechanism of Action

The mechanism by which Cyclododeca-5,9-diene-1,2-diol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its hydrogenation products, such as epoxycyclododecane, are used in the production of polymers and other industrial materials . The compound’s reactivity is largely due to the presence of reactive epoxide groups and carbon-carbon double bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclododeca-1,5,9-triene

- Structure and Properties: Cyclododeca-1,5,9-triene (C₁₂H₁₈, molecular weight 162.27 g/mol) is a fully unsaturated cyclic hydrocarbon with three conjugated double bonds . Unlike Cyclododeca-5,9-diene-1,2-diol, it lacks hydroxyl groups, rendering it non-polar and less reactive toward hydrogen bonding.

Hexadecane-1,2-diol

- Structure and Properties :

Hexadecane-1,2-diol (C₁₆H₃₄O₂) is a linear, saturated diol with vicinal hydroxyl groups. Its extended alkyl chain confers higher hydrophobicity compared to the cyclic diol, though both share vicinal diol reactivity . - Biological Relevance :

Evidence from metabolomic studies indicates that hexadecane-1,2-diol levels in rat feces are modulated by cyclophosphamide treatment, suggesting its role as a metabolic biomarker or intermediary in lipid metabolism . This compound’s biological interactions remain less documented but may differ due to its cyclic constraints.

Data Table: Key Comparative Properties

Research Findings and Implications

- This compound : While its synthetic utility is inferred from structural analogs, direct studies on its biological or industrial applications are sparse in the provided evidence. Its stereoisomerism and diol functionality position it as a candidate for asymmetric catalysis or drug design.

- Cyclododeca-1,5,9-triene : Industrial relevance is well-established, with CAS numbers linked to commercial suppliers . Its lack of polar groups limits solubility in aqueous systems but enhances compatibility with hydrophobic polymers.

Biological Activity

Cyclododeca-5,9-diene-1,2-diol, with the molecular formula CHO, is an organic compound characterized by a cyclododecadiene ring and two hydroxyl groups at the 1 and 2 positions. This unique structure imparts distinct biological activities and potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This article provides a detailed overview of its biological activity, including synthetic methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the dihydroxylation of cis,trans-5,9-cyclododecadiene using reagents like osmium tetroxide (OsO) or potassium permanganate (KMnO). This reaction proceeds through the formation of cyclic osmate or manganate esters that are subsequently hydrolyzed to yield the diol. The compound has a molecular weight of approximately 196.29 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding facilitated by its hydroxyl groups. These interactions can influence enzyme activity and protein stability, making it a valuable intermediate in biochemical pathways .

Table 1: Summary of Biological Activities

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study indicated that the compound effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Properties

In antimicrobial assays, this compound showed inhibitory effects against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxic Effects

A notable study explored the cytotoxic effects of this compound on cancer cell lines. The compound was found to induce apoptosis in specific cancer cells through caspase activation pathways. This suggests potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds such as cis-1,2-cyclododecanediol and trans-1,2-cyclododecanediol. While these compounds share structural similarities, the presence of the diene functionality and the specific configuration of hydroxyl groups in this compound contribute to its unique biological activities.

Table 2: Comparison with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Diene functionality; cis-configured diol | Significant antioxidant and antimicrobial activity |

| cis-1,2-cyclododecanediol | Lacks diene functionality | Limited biological activity |

| trans-1,2-cyclododecanediol | Trans configuration of hydroxyl groups | Minimal biological activity |

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for Cyclododeca-5,9-diene-1,2-diol?

- Methodological Answer : Lab-scale synthesis typically involves catalytic hydrogenation or stereoselective oxidation of cyclododecatriene precursors. For example, enzymatic bio-oxidation using microbial strains (e.g., Aspergillus flavus) can yield diol isomers with high enantiomeric excess . High-pressure reactors (adapted from industrial batch processes) may optimize yield, but solvent selection (e.g., aqueous vs. organic phases) and catalyst loading (e.g., Cr(VI) complexes) are critical for minimizing side reactions . Post-synthesis purification often employs column chromatography or recrystallization in non-polar solvents.

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and UV light .

- Handling : Use fume hoods with >10 air changes/hour. Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. For spills, absorb with inert materials (e.g., silica gel) and avoid aqueous cleanup to prevent environmental release .

Q. Which analytical techniques are optimal for characterizing this compound’s stereochemistry?

- Methodological Answer :

- HPLC : Chiral columns (e.g., Chiralpak IA/IB) with isocratic elution (hexane:isopropanol 90:10) resolve enantiomers. Retention times and peak areas quantify stereoisomeric purity .

- NMR : ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃) distinguishes diastereotopic protons. ¹³C-NMR confirms regiochemistry of hydroxyl groups .

Advanced Research Questions

Q. How can in vitro models evaluate the genotoxic potential of this compound derivatives?

- Methodological Answer :

- Ames Test : Use Salmonella typhimurium strains (TA98/TA100) with S9 metabolic activation to detect frameshift/base-pair mutations. Compare dose-response curves to benzene-1,2-diol (positive control) .

- Micronucleus Assay : Treat mammalian cell lines (e.g., CHO-K1) at IC₅₀ concentrations (determined via MTT assay). Fix cells post-treatment and score micronuclei formation via flow cytometry .

Q. How to resolve contradictions in aquatic toxicity data for cyclododecane derivatives?

- Methodological Answer : Discrepancies arise from test conditions (e.g., OECD 201 vs. ASTM E729). For this compound:

- Acute Toxicity : Conduct 96-hr Daphnia magna assays at 20°C, pH 7.0–7.5. EC₅₀ values <10 mg/L classify as Category 3 (GHS) .

- Chronic Toxicity : Use algal growth inhibition tests (Pseudokirchneriella subcapitata) over 72 hrs. Discrepant results may stem from metabolite accumulation (e.g., oxidized diol derivatives) .

Q. What enzymatic mechanisms drive stereoselective bio-oxidation of diols?

- Methodological Answer :

- Aspergillus flavus : Cytochrome P450 monooxygenases regioselectively oxidize cyclododecatriene to cis-diols via epoxide intermediates. NADPH cofactor regeneration sustains activity .

- Kinetic Resolution : Lipases (e.g., Candida antarctica) hydrolyze racemic diol esters, favoring (R,R)-enantiomers. Monitor enantiomeric excess via polarimetry .

Experimental Design & Data Contradiction Analysis

Q. How to design a study assessing this compound’s metabolic fate in mammalian systems?

- Methodological Answer :

- In Vivo Model : Administer 50 mg/kg (oral) to Sprague-Dawley rats. Collect plasma, urine, and tissues (liver/kidneys) at 0, 1, 3, 6, 12 hrs. Use LC-MS/MS to identify metabolites (e.g., hydroxylated or glucuronidated derivatives) .

- Contradiction Mitigation : Cross-validate results with in vitro hepatocyte incubations (37°C, 5% CO₂). Discrepancies may arise from interspecies metabolic differences (e.g., CYP450 isoforms) .

Q. What experimental parameters influence the oxidative stability of this compound?

- Methodological Answer :

- Accelerated Aging : Expose samples to 40°C/75% RH for 30 days. Monitor degradation via FTIR (C=O stretch at 1700 cm⁻¹) and GC-MS (detect cyclododecenone byproducts) .

- Antioxidant Screening : Co-incubate with 0.1% BHT or α-tocopherol. Compare peroxide values (AOCS Cd 8b-90) to controls to identify stabilizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.